molecular formula C15H12Cl3NO4S B1607697 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-90-7

5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1607697
CAS No.: 680617-90-7
M. Wt: 408.7 g/mol
InChI Key: OQGOSILMITWSMZ-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C15H12Cl3NO4S It is characterized by the presence of a dichlorobenzamido group, an ethoxy group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves the following steps:

    Formation of the Benzamido Intermediate: The starting material, 3,4-dichlorobenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-ethoxyaniline to form 5-(3,4-dichlorobenzamido)-2-ethoxybenzene.

    Sulfonylation: The benzamido intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonamide or sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution.

    Sulfonic Acid: Formed through hydrolysis.

    Reduced Sulfonamide or Sulfonic Acid: Formed through reduction.

Scientific Research Applications

5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It is used in studies to understand the interaction of sulfonyl chloride-containing compounds with biological macromolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorobenzamido)-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Properties

IUPAC Name

5-[(3,4-dichlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO4S/c1-2-23-13-6-4-10(8-14(13)24(18,21)22)19-15(20)9-3-5-11(16)12(17)7-9/h3-8H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGOSILMITWSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374151
Record name 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680617-90-7
Record name 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
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5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
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5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

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